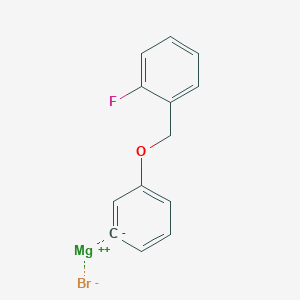
Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide is a compound that combines magnesium with a fluorinated aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-fluoro-2-(phenoxymethyl)benzene derivatives involves a nucleophilic substitution reaction between 2-fluorobenzyl bromide and phenol . The reaction typically occurs in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 55°C) with potassium carbonate as a base .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Mechanochemical methods, such as ball milling, have been explored for the preparation of Grignard reagents, which involve the interaction of elemental magnesium with organic halides .
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles.
Grignard Reactions: Formation of Grignard reagents by reacting with magnesium.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate and phenol in DMF.
Grignard Reactions: Typically involve magnesium metal and an ethereal solvent.
Major Products Formed
Substitution Reactions: Formation of various substituted benzene derivatives.
Grignard Reactions: Formation of organomagnesium compounds which can further react to form alcohols, acids, and other organic compounds.
Scientific Research Applications
Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action for compounds like Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide often involves the formation of Grignard reagents. These reagents are highly reactive and can participate in various organic reactions by forming carbon-carbon bonds . The magnesium atom acts as a nucleophile, attacking electrophilic centers in other molecules .
Comparison with Similar Compounds
Similar Compounds
1-fluoro-2-methylbenzene: Similar structure but with a methyl group instead of a phenoxymethyl group.
2-fluorobenzyl bromide: Precursor in the synthesis of 1-fluoro-2-(phenoxymethyl)benzene derivatives.
Biological Activity
Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound consists of a magnesium ion coordinated with a 1-fluoro-2-(phenoxymethyl)benzene moiety and bromide. The structural formula can be represented as follows:
Synthesis Methods:
- The synthesis typically involves the reaction of phenolic compounds with fluorinated benzyl halides in the presence of magnesium salts. Various methods can yield different degrees of purity and yield.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In several studies, it has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values obtained from recent antimicrobial assays, demonstrating the compound's potential as a therapeutic agent against resistant strains .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Disruption of Cell Membranes: The lipophilic nature of the phenoxymethyl group allows for penetration into bacterial membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes critical for bacterial survival, such as DNA gyrase or RNA polymerase.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in various contexts:
- Antimicrobial Efficacy Study: A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls .
- Neuroprotective Effects: Preliminary research suggests that this compound may have neuroprotective properties, potentially benefiting conditions such as Parkinson's disease. In vitro studies showed that it could reduce oxidative stress markers in neuronal cell cultures .
- Cancer Research: Investigations into the cytotoxic effects on cancer cell lines have shown promise, with IC50 values indicating effective inhibition of cell proliferation in several types of cancer cells .
Properties
Molecular Formula |
C13H10BrFMgO |
|---|---|
Molecular Weight |
305.42 g/mol |
IUPAC Name |
magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C13H10FO.BrH.Mg/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
SYOSTKBOEMNZGV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C[C-]=C2)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















